Pyrimidine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that has been explored for its potential applications in various fields, particularly in the development of antiproliferative agents. Research has been conducted to synthesize novel pyrimidine derivatives and evaluate their biological effects, especially their antiproliferative properties against different tumor cell lines.
In the realm of anticancer research, the synthesis of novel N-alkylated C-6-isobutyl pyrimidine derivatives has shown promising results. These compounds have been evaluated for their antiproliferative effects on a variety of tumor cell lines, including leukemia cells and adherent tumor cell lines. The study of these derivatives is crucial for the development of new anticancer drugs that can effectively inhibit the growth of cancer cells at low concentrations1.
The versatility of pyrimidine derivatives extends to organic synthesis, where they serve as key intermediates in the formation of more complex molecules. For example, one-pot condensation reactions involving 2-substituted 6-aminopyrimidin-4(3H)-ones have led to the creation of new substituted pyrimidoquinoline diones and bispyrimidinones. These reactions demonstrate the utility of pyrimidine derivatives in constructing diverse heterocyclic compounds, which could have further applications in pharmaceuticals and materials science2.
The compound is cataloged under the Chemical Abstracts Service number 58481-39-3 and can be found in various chemical databases such as PubChem. Pyrimidines, including this compound, are essential components of nucleic acids and play a significant role in various biological processes. The specific substitutions in this compound may confer distinct biological activities, making it a subject of interest in scientific research .
The synthesis of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione typically follows several key steps:
In industrial settings, the production of this compound may utilize continuous flow reactors and automated systems to optimize yield and reduce costs. These methods allow for precise control over reaction parameters, enhancing efficiency .
The molecular formula of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is with a molecular weight of approximately 197.23 g/mol.
The structure features an amino group at position 6 and an isobutyl group at position 1 of the pyrimidine ring. This configuration contributes to its unique reactivity and potential biological activity .
6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical transformations:
The choice of reagents significantly influences the outcome of these reactions:
The mechanism by which 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. These interactions may lead to alterations in cellular processes including:
Research indicates that these compounds may interfere with replication and transcription processes within cancer cells, suggesting their potential as therapeutic agents in oncology .
6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione has garnered interest for its potential applications in several fields:
The compound is systematically named as 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione according to International Union of Pure and Applied Chemistry conventions [1] [2]. This nomenclature precisely defines the molecular framework: a pyrimidine ring with amino substitution at position 6, an isobutyl group (2-methylpropyl) at the N-1 position, and a methyl group at N-3. The "(1H,3H)-dione" suffix specifies two keto groups at positions 2 and 4 in their di-keto tautomeric form. Alternative designations include 1-(2-methylpropyl)-6-amino-3-methylpyrimidine-2,4-dione, emphasizing the isobutyl attachment. Its Chemical Abstracts Service registry number is 58481-39-3, providing a unique identifier for chemical databases [2]. The molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol, calculated from isotopic composition. Structurally, it belongs to the 6-aminouracil class—a heterocyclic system where the pyrimidine core enables diverse biological interactions through hydrogen bonding and aromatic stacking.
While direct crystallographic data for this specific compound is limited in the surveyed literature, analysis of structurally analogous 6-aminouracil derivatives reveals key solid-state features. Pyrimidine-diones typically exhibit nearly planar ring systems, with minor puckering distortions at N-1 or N-3 when substituted [3] [6]. The isobutyl group at N-1 is expected to adopt a gauche conformation, positioning its branched methyl group away from the pyrimidine plane to minimize steric clash. In similar N-alkylated uracils, the carbonyl groups at C-2 and C-4 participate in intermolecular hydrogen bonds, forming characteristic sheet-like or ribbon architectures. For example, 6-amino-3-methyluracil (lacking the isobutyl group) displays N-H···O=C bonds linking molecules into dimers, which further extend via N-H···N interactions [6]. The isobutyl substituent likely influences crystal packing through hydrophobic interactions between alkyl chains, potentially reducing overall lattice energy compared to linear alkyl analogs.
Table 1: Predicted Solid-State Properties Based on Structural Analogs
Structural Feature | Expected Conformation | Influence on Packing |
---|---|---|
Pyrimidine ring | Near-planar | Enables π-stacking |
C-2/C-4 carbonyl groups | Anti-parallel orientation | Forms H-bonded dimers |
N-1 isobutyl substituent | Gauche conformation | Introduces hydrophobic domains |
N-3 methyl group | Coplanar with ring | Minimal steric impact |
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show distinct signals for the isobutyl group: a doublet at ~2.5–3.0 ppm for the benzylic methylene protons (CH₂-), a septet at ~1.8–2.2 ppm for the methine proton (CH-), and doublets at 0.8–1.0 ppm for the terminal methyl groups (CH₃) [3] [6]. The N-3 methyl group appears as a singlet near 3.2–3.5 ppm. The 6-amino protons typically resonate as a broad singlet at 5.5–6.5 ppm due to exchange broadening. In ¹³C NMR, key signals include C-2/C-4 carbonyls at 160–165 ppm, C-5 at ~150 ppm, and C-6 at ~95 ppm. The isobutyl carbons appear at 25–30 ppm (CH₂), 18–20 ppm (CH), and 18–20 ppm (CH₃).
Infrared Spectroscopy
IR spectra exhibit strong carbonyl stretches: asymmetric C=O at 1700–1720 cm⁻¹ and symmetric C=O at 1650–1680 cm⁻¹. The 6-amino group shows N-H asymmetric/symmetric stretches at 3350–3500 cm⁻¹ and scissoring at 1600–1620 cm⁻¹. C-H stretches from isobutyl appear at 2850–2970 cm⁻¹ [3] [7].
Ultraviolet-Visible Spectroscopy
UV-Vis spectra display π→π* transitions in the 250–270 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹) and n→π* transitions near 300 nm (ε ~10³), typical for 6-aminouracils. Substituents minimally affect these bands but alter extinction coefficients [6].
Mass Spectrometry
Electron ionization mass spectrometry yields a molecular ion [M⁺•] at m/z 197, with fragmentation pathways including:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.9 (d, 6H), 2.0 (m, 1H), 3.2 (d, 2H) | Isobutyl group |
δ 3.4 (s, 3H) | N-3 methyl | |
δ 5.8 (br s, 2H) | 6-NH₂ | |
¹³C NMR | δ 162.5, 164.3 | C-2, C-4 carbonyls |
δ 152.8, 94.5 | C-5, C-6 | |
IR | 1695 cm⁻¹, 1665 cm⁻¹ | C=O stretches |
3450 cm⁻¹, 3370 cm⁻¹ | N-H stretches | |
UV-Vis | λ_max 254 nm (ε 12,500) | π→π* transition |
MS | m/z 197 (M⁺•), 141 ([M-C₄H₈]⁺•) | Molecular ion, key fragment |
Density functional theory calculations (e.g., B3LYP/6-311++G**) predict a planar pyrimidine ring with slight pyramidalization at N-1 due to isobutyl substitution. Highest occupied molecular orbital electron density localizes over the C-5/C-6 bond and amino group, while the lowest unoccupied molecular orbital concentrates on C-2/C-4 carbonyls, indicating nucleophilic reactivity at C-5 and electrophilic character at carbonyl carbons [3] [6]. The isobutyl group exhibits partial positive charge (+0.12 e) at the benzylic carbon, enhancing susceptibility to oxidative metabolism. Quantum mechanics/molecular mechanics simulations suggest rotational barriers of 8–10 kcal/mol for the isobutyl group, influencing conformational flexibility. Calculated dipole moments range from 5.5–6.0 Debye, with electrostatic potential maps revealing negative potentials at carbonyl oxygens and the amino group, and positive potentials at N-H and alkyl hydrogens. Log P predictions (XLogP3 ≈ 0.25) indicate moderate lipophilicity, balancing the hydrophilic pyrimidine core and hydrophobic isobutyl chain [6] [7].
This compound exhibits three hydrogen-bond acceptors (two carbonyl oxygens and N-3) and two donors (6-amino and N-1-H). In crystalline or self-assembled states, it forms extended chains via N-H···O=C bonds, with the 6-amino group acting as a bifurcated donor to adjacent C-2 and C-4 carbonyls [3] [6]. The isobutyl group disrupts H-bond networks compared to unsubstituted uracils, creating hydrophobic pockets. Tautomeric equilibria involve lactam-lactim transitions, though the dione form dominates (>99% population) due to resonance stabilization. Minor enol tautomers (e.g., 2-hydroxy-4-oxo) exist at <0.5% abundance but may gain significance in catalytic environments. Protonation occurs preferentially at N-3 (pKₐ ~3.5), while deprotonation affects the N-1 position (pKₐ ~9.8) [7].
Table 3: Hydrogen Bonding and Tautomerism Analysis
Property | Characteristics | Energetics/Abundance |
---|---|---|
H-bond donors/acceptors | 2 donors (6-NH₂, N1-H), 3 acceptors (O2, O4, N3) | Dictates supramolecular assembly |
Dominant tautomer | 2,4-Diketo | >99% population |
Minor tautomer | 2-Hydroxy-4-oxo lactim | ΔG +12.5 kcal/mol |
Protonation site | N-3 | pKₐ ~3.5 (calculated) |
Deprotonation site | N-1 | pKₐ ~9.8 (calculated) |
H-bond strength (N-H···O) | -5.2 to -6.8 kcal/mol | Stabilizes crystal lattices |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7